REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH2:11]Br)=[N:4][C:5]([O:9][CH3:10])=[CH:6][C:7]=1[CH3:8].CCCC[N+](CCCC)(CCCC)CCCC.[F-:30]>>[Br:1][C:2]1[C:3]([CH2:11][F:30])=[N:4][C:5]([O:9][CH3:10])=[CH:6][C:7]=1[CH3:8] |f:1.2|
|
Name
|
|
Quantity
|
126 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=CC1C)OC)CBr
|
Name
|
|
Quantity
|
1.71 mL
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 0% to 10%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=CC1C)OC)CF
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |